molecular formula C17H16N2O2S2 B2475579 N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-45-0

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No. B2475579
CAS RN: 941952-45-0
M. Wt: 344.45
InChI Key: PCAODZPEXLWQBS-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” is a compound that has been studied for its potential applications in various fields . It is part of a library of benzo[d]thiazole compounds that have been designed and synthesized for their potential inhibitory activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with a chloroethyl compound to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with a chloroethyl compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic .

Scientific Research Applications

Safety and Hazards

The safety and hazards of similar compounds have been evaluated based on their cytotoxicity . Most of them exhibited potent cytotoxicity against various human cancer cell lines .

Future Directions

The future directions for the study of “N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” and similar compounds include further drug development . These compounds are considered good templates for further drug development due to their promising inhibitory activities .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-12-6-8-13(9-7-12)22-11-10-16(20)19-17-18-14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAODZPEXLWQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

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